Wittifuran X

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

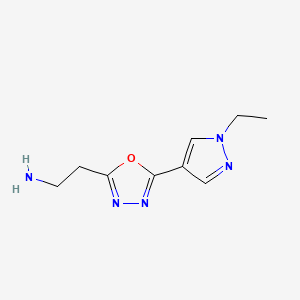

Wittifuran X is a naturally occurring compound that belongs to the class of 2-arylbenzofuran derivatives. It is isolated from the stem bark of the plant Morus wittiorum, which is part of the Moraceae family . This compound has garnered interest due to its bioactive properties, including antioxidant and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Wittifuran X has several scientific research applications, including:

Biochemische Analyse

Biochemical Properties

Wittifuran X is known to interact with various biomolecules due to its antioxidant and anti-inflammatory properties

Cellular Effects

The cellular effects of this compound are primarily attributed to its antioxidant and anti-inflammatory activities

Molecular Mechanism

It is known to exert its effects at the molecular level due to its antioxidant and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Wittifuran X typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the stem bark of Morus wittiorum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps to obtain the pure compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced for research purposes through extraction from natural sources. The lack of synthetic routes limits its availability for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Wittifuran X undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different bioactive properties compared to the parent compound.

Wirkmechanismus

The mechanism of action of Wittifuran X involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines and enzymes . The specific molecular targets and pathways involved in these activities are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Wittifuran X is part of a broader class of 2-arylbenzofuran derivatives. Similar compounds include:

Artonancins A and B: These are prenylated 2-arylbenzofuran derivatives isolated from Artocarpus nanchuanensis.

Demethylmoracin I: Another 2-arylbenzofuran derivative with similar bioactive properties.

Moracin: A compound with structural similarities to this compound.

Uniqueness

This compound is unique due to its specific bioactive properties and its natural occurrence in Morus wittiorum. Its antioxidant and anti-inflammatory activities distinguish it from other similar compounds, making it a valuable subject for scientific research.

Eigenschaften

IUPAC Name |

5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-19-15-5-9-4-13(20-14(9)7-12(15)18)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZEEPLURADAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The study focuses on several compounds with insecticidal properties. Did the researchers evaluate the specific insecticidal activity of Wittifuran X against the Colorado potato beetle?

A2: Unfortunately, the study does not provide data on the individual insecticidal activity of this compound []. While its isolation from the plant is highlighted, the focus remained on the tested extracts and specific compounds like oxyresveratrol and β-sitosterol 3‐O‐β‐D‐glucopyranoside, which showed potent effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate](/img/structure/B594940.png)

![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)